8-(3,4-dichlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-(3,4-dichlorobenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C16H19Cl2N3O4S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.0473327 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by binding to a deep hydrophobic pocket in the kinase. The benzyl groups of the compound are inserted into the bottom of this pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts the downstream effects of these signals, potentially altering the course of diseases associated with necroptosis .
Pharmacokinetics
Similar compounds in its class, such as spirohydantoins, have been reported to have good pharmacokinetic properties in preclinical species .
Result of Action
The inhibition of RIPK1 by the compound can prevent the initiation of necroptosis, thereby potentially mitigating the effects of diseases associated with this form of cell death . This could include inflammatory, neurodegenerative, infectious, and malignant diseases .
Properties
IUPAC Name |
8-(3,4-dichlorophenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O4S/c1-2-7-21-14(22)16(19-15(21)23)5-8-20(9-6-16)26(24,25)11-3-4-12(17)13(18)10-11/h3-4,10H,2,5-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJIBDXGGJSQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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